molecular formula C7H4ClF2NO B8466974 2-Amino-4-chloro-3,5-difluorobenzaldehyde

2-Amino-4-chloro-3,5-difluorobenzaldehyde

Cat. No.: B8466974
M. Wt: 191.56 g/mol
InChI Key: AEILZIFQUDZIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloro-3,5-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClF2NO and its molecular weight is 191.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

2-amino-4-chloro-3,5-difluorobenzaldehyde

InChI

InChI=1S/C7H4ClF2NO/c8-5-4(9)1-3(2-12)7(11)6(5)10/h1-2H,11H2

InChI Key

AEILZIFQUDZIGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

66 cm3 of a 2 N butyllithium solution (in hexane) was added dropwise over 30 minutes to a stirred solution of 13.4 g of 2-bromo-5-chloro-4,6-difluoroaniline in 150 cm3 of anhydrous tetrahydrofuran (THF) cooled to a temperature in the region of −75° C. After stirring for 1 hour at this temperature, 12.8 cm3 of dimethylformamide was added. After the addition, the mixture was again stirred for 3 hours at a temperature in the region of −70° C. The mixture was brought to a temperature in the region of −5° C., and then an aqueous ammonium chloride solution (18 g dissolved in 180 cm3) was added. The reaction mixture was extracted twice with 200 cm of diethyl ether. The combined ethereal extracts were washed once with 150 cm3 of water and once with 150 cm3 of a saturated aqueous sodium chloride solution. After drying over magnesium sulphate, the solution was concentrated under reduced pressure (5 kPa), at a temperature in the region of 40° C. After taking up the solid residue obtained in 80 cm3 of hexane and then filtration, 6.2 g of 2-amino-4-chloro-3,5-difluorobenzaldehyde was obtained in the form of a yellow solid.
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0 (± 1) mol
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13.4 g
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reactant
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150 mL
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12.8 mL
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reactant
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180 mL
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reactant
Reaction Step Three

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